Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate
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Overview
Description
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound with the molecular formula C6H7BrF4O2. It is a versatile small molecule scaffold used in various chemical syntheses and industrial applications. This compound is characterized by the presence of bromine and fluorine atoms, which impart unique reactivity and properties.
Mechanism of Action
Target of Action
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound that is widely used in organic synthesis . .
Mode of Action
It is known to exhibit special reactivity and selectivity in certain chemical reactions, which makes it useful for the preparation of other organic compounds .
Biochemical Pathways
As a compound used in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .
Result of Action
As a compound used in organic synthesis, its effects would largely depend on the specific reactions it is used in and the resulting compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate. The reaction proceeds under controlled conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as distillation and purification to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions produce corresponding alcohols and acids .
Scientific Research Applications
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,3,4,4-tetrafluoro-1-butanol
- 4,4,4-trifluorobutanoic acid
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is unique due to its combination of bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKVZBJIJWWPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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